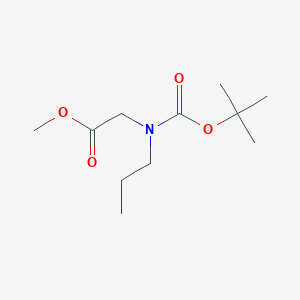

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate

Description

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methyl ester. The Boc group is widely used in peptide synthesis to protect amine functionalities during sequential coupling reactions, while the methyl ester facilitates solubility and subsequent deprotection under mild conditions . This compound is structurally analogous to other Boc-protected amino acid esters, such as Boc-L-serine methyl ester (Boc-L-Ser-OMe) and Boc-L-tyrosine methyl ester (BOC-Tyr-OMe), which are employed in glycosylation and peptide chain elongation .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate |

InChI |

InChI=1S/C11H21NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6-8H2,1-5H3 |

InChI Key |

GHRRXQXJQPKCEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC(=O)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Glycine Derivatives

The Boc group is introduced to protect the amino functionality, which is essential for selective reactions in multi-step syntheses. The Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Dissolve the amino compound in an organic solvent such as tetrahydrofuran (THF) or methanol.

- Add a base (e.g., triethylamine or sodium bicarbonate).

- Slowly add Boc2O at low temperature (0 °C) and stir at room temperature for several hours.

- Work up by extraction and purification, often by column chromatography.

This method was exemplified in the synthesis of N-Boc protected glycine derivatives, where the reaction proceeded smoothly at room temperature for 8–10 hours with high yields (up to 94%).

N-Alkylation to Introduce the Propyl Group

The N-propyl substitution is introduced by alkylation of the Boc-protected glycine derivative using an alkyl halide such as propyl bromide or propyl iodide.

- The Boc-protected amino acid is dissolved in anhydrous dimethylformamide (DMF).

- Sodium hydride (NaH) or another strong base is added to deprotonate the nitrogen.

- The alkyl halide (e.g., propyl bromide) is added dropwise at low temperature.

- The reaction mixture is stirred at room temperature for several hours (e.g., 8 hours).

- The reaction is quenched with ammonium chloride solution and extracted with ethyl acetate.

- The crude product is purified by column chromatography or preparative HPLC.

This approach was demonstrated in the synthesis of methyl N-(tert-butoxycarbonyl)-N-(2-(tritylthio)ethoxy)glycinate, a related compound, with an overall yield of 19% after three steps, including Boc protection and alkylation.

Esterification to Methyl Ester

The carboxylic acid group of glycine or its derivatives is esterified to form the methyl ester. Common methods include:

- Reaction with methyl iodide or methyl bromide in the presence of a base.

- Use of diazomethane or trimethylsilyl diazomethane as methylating agents under mild conditions.

For example, the esterification of L-2-pyrrolidone-6-formic acid with trimethylsilyl diazomethane at 0 °C in anhydrous methylene chloride yielded the corresponding methyl ester in good yields after 20–60 hours.

Detailed Research Findings and Comparative Data

Notes on Reaction Parameters:

- Temperature: Boc protection and esterification are typically performed at or near room temperature to avoid side reactions.

- Solvent: Anhydrous conditions in solvents like DMF, methanol, or dichloromethane are preferred to prevent hydrolysis.

- Bases: Triethylamine or sodium bicarbonate are used for Boc protection; sodium hydride is employed for deprotonation in alkylation.

- Purification: Column chromatography or preparative HPLC is standard to isolate pure compounds.

Alternative Synthetic Routes and Considerations

- Cyclization and Reduction: In some complex amino acid derivatives, cyclization followed by reduction (e.g., with lithium triethylborohydride) is used to prepare intermediates before Boc protection and esterification.

- Heck Reaction: Palladium-catalyzed Heck coupling has been applied in the synthesis of related Boc-protected amino acid methyl esters with aromatic substitutions.

- Protecting Group Stability: Boc and other protecting groups such as trityl (Trt) are stable under Fmoc solid-phase peptide synthesis conditions and can be removed selectively with trifluoroacetic acid (TFA).

Summary of Preparation Methodology

The preparation of this compound involves a sequence of well-established organic transformations:

- Boc Protection: Amino group protection using di-tert-butyl dicarbonate in the presence of a base, typically at room temperature.

- N-Alkylation: Introduction of the propyl group via nucleophilic substitution using alkyl halides under basic conditions.

- Esterification: Conversion of the carboxylic acid to the methyl ester using mild methylating agents such as trimethylsilyl diazomethane.

This sequence ensures the selective functionalization of glycine derivatives while maintaining stereochemical integrity and providing high yields with manageable purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate undergoes various chemical reactions, including:

Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions, such as trifluoroacetic acid or hydrochloric acid.

Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Cyclization: Intramolecular cyclization to form cyclic amino acid derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in ethyl acetate.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Cyclization: Lithium bis(trimethylsilyl)amine as a base in a continuous-flow reactor.

Major Products Formed

Deprotection: Glycine derivatives without the Boc group.

Substitution: Various substituted glycine derivatives.

Cyclization: Cyclic amino acid derivatives with quaternary stereocenters.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of biomedical polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations, such as peptide bond formation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boc-Protected Esters

Ester Group Variants: Methyl vs. Ethyl Esters

The choice of ester group impacts hydrolysis rates and synthetic utility. For example:

- Methoxycarbonyl glycine ethyl ester : Features an ethyl ester and methoxycarbonyl protecting group. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, enabling prolonged reaction control .

- This compound : The methyl ester offers faster deprotection under acidic or enzymatic conditions, advantageous in stepwise peptide assembly.

Table 2: Ester Group Influence on Reactivity

| Compound | Ester Group | Deprotection Rate | Synthetic Advantage | Reference |

|---|---|---|---|---|

| This compound | Methyl | Fast | Rapid deprotection | - |

| Methoxycarbonyl glycine ethyl ester | Ethyl | Slow | Controlled reaction kinetics |

Protecting Group Comparison: Boc vs. Methoxycarbonyl

- Boc Group : Stable under basic conditions but labile in acidic environments (e.g., trifluoroacetic acid). Ideal for orthogonal protection strategies .

- Methoxycarbonyl Group : Less common in peptide synthesis due to higher stability, requiring stronger conditions for removal. Found in intermediates like Methoxycarbonyl L-phenylalanine tert-butyl ester .

Substituent Effects: Propyl vs. Aromatic Groups

- This contrasts with aromatic substituents in compounds like N-{[1-(tert-butoxycarbonyl)indol-3-yl]methyl}-N'-methyl-N'-phenylthiourea (K10), where indole moieties enhance π-π interactions in biological systems .

Biological Activity

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate (also referred to as Methyl Boc-N-propylglycinate) is a compound of interest in medicinal chemistry and biochemistry, primarily due to its role as a building block in peptide synthesis and its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The general structure can be represented as follows:

The synthesis typically involves the reaction of N-propylglycine with methyl bromoacetate in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like DMF. The reaction conditions are optimized to ensure high yields and purity of the final product .

1. Peptide Synthesis Applications

This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its Boc protecting group allows for compatibility with various coupling reactions and subsequent deprotection steps, making it suitable for synthesizing complex peptides with diverse modifications such as phosphorylation and acetylation .

2. Antimicrobial Properties

Recent studies have indicated that compounds related to N-(tert-butoxycarbonyl)-N-propylglycinate exhibit antimicrobial properties. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

3. Neuroprotective Effects

Research has also explored the neuroprotective effects of derivatives of this compound. For instance, certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic roles in neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various Boc-protected amino acid derivatives, including this compound. The results showed significant inhibition of bacterial growth, particularly against Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methyl N-Boc-N-propylglycinate | 32 | Staphylococcus aureus |

| Methyl N-Boc-N-propylglycinate | 64 | Escherichia coli |

Case Study 2: Neuroprotective Activity

In vitro studies on neuronal cell lines treated with this compound showed a reduction in apoptosis markers when exposed to oxidative stressors. The compound was found to enhance cell viability significantly compared to untreated controls.

| Treatment | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 50 | High |

| Methyl N-Boc-N-propylglycinate | 85 | Low |

Q & A

Q. What are the established synthetic routes for Methyl N-(tert-butoxycarbonyl)-N-propylglycinate, and how can its purity be validated?

The synthesis typically involves sequential protection and esterification. For example, tert-butoxycarbonyl (Boc) protection of the amine group is followed by alkylation with propyl groups and subsequent esterification using methylating agents like methyl iodide in the presence of a base (e.g., DBU) . Validation of purity requires analytical techniques such as:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect impurities.

- Mass spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy to identify functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹) .

- HPLC with UV detection to quantify purity, especially for intermediates prone to hydrolysis .

Q. What is the role of the Boc group in this compound, and how is it selectively removed during downstream reactions?

The Boc group serves as a temporary protecting group for amines, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. Its removal is achieved under mild acidic conditions:

- Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C cleaves the Boc group without affecting ester bonds .

- Alternative methods include HCl in dioxane or formic acid. Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures stability of the deprotected amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the esterification step of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates and stabilize transition states .

- Catalyst/base choice : DBU or DMAP can accelerate esterification by activating methyl iodide.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., over-alkylation), while gradual warming ensures completion .

- Stoichiometry : A 1.2–1.5 molar excess of methyl iodide ensures full conversion, monitored by TLC or in situ FTIR .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar intermediates?

For example, distinguishing between Boc-protected glycinate derivatives and their regioisomers:

- 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity.

- High-resolution MS (HRMS) : Differentiates isomers with identical nominal masses but exact mass differences (e.g., C₈H₁₅NO₄ vs. C₉H₁₇NO₄) .

- X-ray crystallography : Provides unambiguous structural confirmation if crystals are obtainable .

Q. How can competing side reactions (e.g., racemization or ester hydrolysis) be suppressed during synthesis?

- Racemization : Use low temperatures (<0°C) and non-polar solvents (e.g., toluene) during Boc deprotection. Chiral HPLC or optical rotation measurements can monitor enantiomeric purity .

- Ester hydrolysis : Avoid aqueous workup until final stages; employ anhydrous conditions and moisture-scavenging agents (e.g., molecular sieves) .

Q. What methodologies enable functionalization of this compound for novel derivatives?

- Phosphonate ester formation : React with dimethyl methylphosphonate and n-BuLi in THF to introduce phosphonate groups, useful in prodrug design .

- Amide coupling : Use EDCI/HOBt or PyBOP to conjugate the deprotected amine with carboxylic acids .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation applications .

Q. How do stability studies inform storage and handling protocols for this compound?

- Thermal stability : DSC/TGA analysis identifies decomposition temperatures (>150°C for Boc-protected esters) .

- Hydrolytic sensitivity : Accelerated stability testing (e.g., 40°C/75% RH) reveals susceptibility to moisture; store desiccated at –20°C in amber vials .

- Light sensitivity : UV-Vis spectroscopy under UV exposure quantifies photodegradation rates; use light-resistant containers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Reproducibility checks : Repeat synthesis and characterization using identical protocols from conflicting studies.

- Impurity profiling : Compare HPLC retention times and MS fragmentation patterns to identify co-eluting impurities .

- Crystallization solvent effects : Melting points vary with recrystallization solvents (e.g., ethyl acetate vs. hexane); report solvent used .

Q. What experimental evidence validates the regioselectivity of propyl group attachment in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.